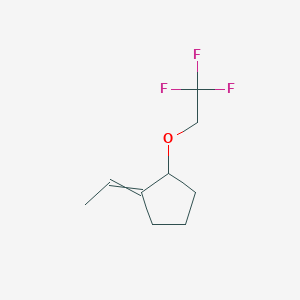
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane is an organic compound characterized by the presence of a cyclopentane ring substituted with an ethylidene group and a trifluoroethoxy group
Preparation Methods
The synthesis of 1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with ethylidene bromide in the presence of a base to form the ethylidene-substituted cyclopentane. This intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to introduce the trifluoroethoxy group. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of new substituted derivatives.
Scientific Research Applications
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to changes in the activity of enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane can be compared with other similar compounds, such as:
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound also contains a trifluoroethoxy group but differs in its overall structure and properties.
Ethane, 1,2-bis(2,2,2-trifluoroethoxy): Another compound with multiple trifluoroethoxy groups, used in different applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
92610-66-7 |
|---|---|
Molecular Formula |
C9H13F3O |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane |
InChI |
InChI=1S/C9H13F3O/c1-2-7-4-3-5-8(7)13-6-9(10,11)12/h2,8H,3-6H2,1H3 |
InChI Key |
KVZYYGUNGKZFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCCC1OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















